molecular formula C9H9ClN2O B2853026 3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2138236-02-7

3-(1,2-Oxazol-3-yl)aniline hydrochloride

Cat. No. B2853026
CAS RN: 2138236-02-7
M. Wt: 196.63
InChI Key: RJOJPVBFCHKUEJ-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O . It is a powder form substance and its IUPAC name is 3-(isoxazol-3-yl)aniline hydrochloride .


Molecular Structure Analysis

The InChI code for 3-(1,2-Oxazol-3-yl)aniline hydrochloride is 1S/C9H8N2O.ClH/c10-8-3-1-2-7 (6-8)9-4-5-12-11-9;/h1-6H,10H2;1H . This indicates the presence of a chlorine atom (Cl), which is part of the hydrochloride group, and an oxazole ring in the structure.


Physical And Chemical Properties Analysis

3-(1,2-Oxazol-3-yl)aniline hydrochloride is a powder form substance . It has a molecular weight of 196.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Safety and Hazards

The safety information for 3-(1,2-Oxazol-3-yl)aniline hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 3-(1,2-Oxazol-3-yl)aniline hydrochloride, also known as 3-OYA, is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .

Mode of Action

3-OYA interacts with its target, mild steel, by forming a protective adsorption layer on the steel surface . This effectively inhibits the corrosion rate and enhances inhibitory efficacy . The Δ G a d s o value indicated the occurrence of both physical and chemical adsorption mechanisms on the mild steel surface .

Biochemical Pathways

It’s known that the size and geometry of oxazole derivatives, like 3-oya, influence their inhibitory activity .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness as a corrosion inhibitor was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .

Result of Action

The molecular and cellular effects of 3-OYA’s action result in an outstanding protection efficacy of 93.5% against corrosion at a concentration of 0.05 mM . This remarkable performance is attributed to the formation of a protective adsorption layer on the mild steel surface .

Action Environment

The action, efficacy, and stability of 3-OYA are influenced by environmental factors such as the concentration of the inhibitor and the temperature . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .

properties

IUPAC Name

3-(1,2-oxazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(6-8)9-4-5-12-11-9;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJPVBFCHKUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138236-02-7
Record name 3-(1,2-oxazol-3-yl)aniline hydrochloride
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